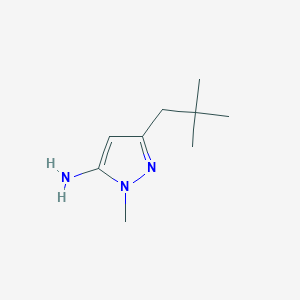![molecular formula C8H11KN2O2S B6143487 potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1011405-09-6](/img/structure/B6143487.png)
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 1011405-09-6. It has a molecular weight of 238.35 . The IUPAC name for this compound is potassium 2-(isobutylamino)-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a precursor for the synthesis of organic compounds. This compound has also been used in drug discovery for the identification of novel compounds with potential therapeutic applications. Additionally, this compound has been used in materials science for the development of new polymers and composites.
Mechanism of Action
The mechanism of action of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can facilitate the transfer of protons between molecules. Additionally, this compound has been shown to act as an electron acceptor, which can help facilitate the transfer of electrons between molecules. This suggests that this compound may play a role in the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a wide range of effects on cells and organisms. In particular, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes. Additionally, this compound has been shown to have an effect on the immune system and may help to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The use of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate in laboratory experiments has several advantages. This compound is a relatively small molecule, which makes it easy to handle in the laboratory. Additionally, this compound is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can easily degrade in certain conditions. Additionally, it can be difficult to obtain pure samples of this compound, as the compound is often contaminated with other compounds.
Future Directions
The potential future directions for potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new drugs and materials. Additionally, this compound could be used to study the effects of various environmental conditions on cells and organisms. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
The synthesis of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate can be achieved through a variety of methods. One of the most common methods is the reaction of 2-methylpropyl amine with thioglycolic acid. This reaction produces a thiazole derivative, which can then be treated with potassium carbonate to form this compound. Other methods of synthesizing this compound include the reaction of 2-methylpropyl amine with 1,3-thiazole-4-carboxylic acid and the direct synthesis of this compound from 2-methylpropyl amine and thioglycolic acid.
properties
IUPAC Name |
potassium;2-(2-methylpropylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJAMUUHFNTQSO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)



![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)

